molecular formula C5H12ClN B2551781 3-Methylcyclobutanamine hydrochloride CAS No. 2231666-45-6

3-Methylcyclobutanamine hydrochloride

Cat. No. B2551781
CAS RN: 2231666-45-6
M. Wt: 121.61
InChI Key: VXDHLHFUJZFKHO-BPNVWSNHSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, paper describes the enantioselective synthesis of 1-amino-2,3-bishydroxymethylcyclobutane derivatives through a [2+3] cyclopentane ring formation followed by ring contraction. Similarly, paper outlines new routes to synthesize 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, which involves [2+2]-cycloadducts and acid-catalyzed hydrolysis. Paper presents the synthesis of a protected 2-aminocyclobutanone, which could be a related structure to 3-Methylcyclobutanamine hydrochloride, using a dimethyl acetal and subsequent conversion to amide and sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can exhibit different substituents affecting the compound's properties and reactivity. For example, paper discusses the conformational stability of methylcyclobutane, which is relevant to understanding the structural aspects of similar compounds. The crystal structure of a related compound is reported in paper , providing insights into the three-dimensional arrangement of atoms in cyclobutane derivatives.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, which are essential for their transformation into other useful compounds. Paper describes the synthesis of bicyclo[3.3.0]oct-1-en-3-ones from cyclobutanones, showcasing the versatility of cyclobutane derivatives in ring expansion reactions. Paper details the synthesis of 2-azabicyclo[2.1.1]hexanes from 3-(chloromethyl)cyclobutanone, demonstrating the reactivity of the cyclobutane moiety in imination and reductive cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. Paper discusses the synthesis of 3-oxocyclobutanecarboxylic acid, a compound whose properties such as solubility and reactivity can be inferred from its functional groups. The Raman spectra of methylcyclobutane reported in paper provide information on the vibrational modes of the molecule, which are related to its physical properties.

Safety and Hazards

The safety information for 3-Methylcyclobutanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHLHFUJZFKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclobutanamine hydrochloride

CAS RN

89381-07-7
Record name 3-methylcyclobutan-1-amine hydrochloride
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